D-Mannonic acid-1,4-lactone
Description
Structural Classification and Nomenclature of D-Galactonic Acid, gamma-Lactone
D-Galactonic acid, gamma-lactone, is systematically named based on its chemical structure. Its IUPAC name is (3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one. nih.gov It is also known by several synonyms, including D-galactono-1,4-lactone, γ-D-galactonolactone, and D-galactonic acid γ-lactone. nist.govpharmaffiliates.com
Table 1: Chemical Identifiers for D-Galactonic Acid, gamma-Lactone
| Identifier | Value |
| IUPAC Name | (3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one nih.gov |
| CAS Number | 2782-07-2 nist.gov |
| Molecular Formula | C₆H₁₀O₆ nist.gov |
| Molecular Weight | 178.14 g/mol nist.gov |
| InChI Key | SXZYCXMUPBBULW-AIHAYLRMSA-N ebi.ac.ukebi.ac.uk |
D-Galactonic acid, gamma-lactone is classified as a lactone, which is a cyclic ester. wikipedia.org It is formed from the intramolecular esterification of D-galactonic acid. ontosight.ai This reaction occurs between the carboxylic acid group at the C1 position and the hydroxyl group at the C4 position of the D-galactonic acid molecule. This cyclic structure is a key feature that influences its chemical and biological properties. ontosight.ai
The structure of D-Galactonic acid, gamma-lactone is characterized by a five-membered ring known as a gamma-lactone (γ-lactone). evitachem.com This ring consists of four carbon atoms and one oxygen atom. wikipedia.org The "gamma" designation indicates that the hydroxyl group on the fourth carbon (the gamma carbon) of the parent hydroxy acid has cyclized with the carboxyl group. wikipedia.org The stability of this five-membered ring system is a significant factor in the compound's chemistry. wikipedia.org
Stereochemistry plays a crucial role in the function of biological molecules, and galactonolactones are no exception. nih.gov D-Galactonic acid, gamma-lactone has several stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. nist.gov
Its enantiomer, the mirror-image form, is L-galactono-1,4-lactone. nih.gov Other stereoisomers include D-gulonic acid γ-lactone, L-gulonic acid γ-lactone, D-mannonic acid γ-lactone, and L-mannono-1,4-lactone. nist.govnist.gov The specific stereoconfiguration of D-galactonic acid, gamma-lactone is essential for its biological activity, as enzymes are highly specific to the three-dimensional shape of their substrates and inhibitors. nih.gov
Table 2: Isomeric Forms of Galactonolactone
| Isomer Name | Relationship to D-Galactonic acid, gamma-lactone |
| L-Galactono-1,4-lactone | Enantiomer nih.gov |
| D-Gulonic acid γ-lactone | Diastereomer nist.gov |
| L-Gulonic acid γ-lactone | Diastereomer nist.gov |
| D-Mannonic acid γ-lactone | Diastereomer nist.gov |
| L-Mannono-1,4-lactone | Diastereomer nist.gov |
Historical Context of D-Galactonic Acid, gamma-Lactone Discovery and Early Research
Early research into carbohydrate metabolism led to the identification of various sugar acids and their lactones. While specific details on the initial discovery of D-galactonic acid, gamma-lactone are not extensively documented in readily available sources, its study is intertwined with the broader investigation of galactose metabolism and the chemical properties of sugar derivatives. Research in the mid-20th century focused on the enzymatic and chemical transformations of carbohydrates, which would have included the formation and properties of lactones like D-galactonic acid, gamma-lactone.
Significance of D-Galactonic Acid, gamma-Lactone in Carbohydrate Biochemistry and Related Fields
D-Galactonic acid, gamma-lactone holds considerable significance in several areas of biochemistry and related fields.
Enzyme Inhibition: It is a known inhibitor of the enzyme β-galactosidase. evitachem.com This inhibitory action is due to its structural similarity to the transition state of the enzyme's substrate, allowing it to bind to the active site and block the normal enzymatic reaction. evitachem.com This property makes it a valuable tool for studying the mechanism of β-galactosidase and for controlling its activity in various experimental systems.
Metabolic Intermediate: As an intermediate in the catabolism of galactose, D-galactono-1,4-lactone is part of the pathway that converts this sugar into compounds that can enter central metabolic routes like glycolysis. biosynth.com
Precursor for Synthesis: In the field of metabolic engineering, this compound has been explored as a precursor for the synthesis of L-ascorbic acid (vitamin C). evitachem.com
Metabolic Profiling: The presence and concentration of D-galactonic acid, gamma-lactone can be used in metabolic profiling to differentiate between certain strains of bacteria, such as E. coli O145 and O157.
Human Metabolism: D-galactono-1,4-lactone is recognized as a human metabolite, indicating its role in normal physiological processes. ebi.ac.ukebi.ac.uknih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2782-07-2, 6322-07-2, 1668-08-2, 26301-79-1 | |
| Record name | D-galactono-1,4-lactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC34392 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC25282 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mannonic acid, D- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Galactonic acid, .gamma.-lactone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Biosynthesis and Biotransformation Pathways of D Galactonic Acid, Gamma Lactone
De Novo Biosynthesis of D-Galactonic Acid, gamma-Lactone in Biological Systems
The formation of D-Galactonic acid, gamma-lactone in nature primarily originates from the metabolic breakdown and conversion of other sugar-related molecules.
D-Galactonic acid is a metabolic breakdown product of D-galactose. medchemexpress.comhmdb.ca The initial step in this pathway involves the oxidation of D-galactose to D-galactonolactone, a reaction catalyzed by the enzyme galactose dehydrogenase. medchemexpress.comhmdb.ca This lactone can then undergo spontaneous or enzymatic conversion to form D-galactonic acid. medchemexpress.comhmdb.ca The open-chain D-galactonic acid can subsequently cyclize to form the more stable five-membered ring structure of D-Galactonic acid, gamma-lactone. In some organisms, D-galactonate can be further metabolized, linking galactose to the pentose (B10789219) phosphate (B84403) pathway. hmdb.caru.nl
Table 1: Key Enzymes in Galactose Metabolism Leading to D-Galactonic Acid
| Enzyme | Reaction |
| Galactose Dehydrogenase | Converts D-galactose to D-galactonolactone |
| Aldonolactonase | Catalyzes the hydrolysis of D-galactonolactone to D-galactonic acid |
This table summarizes the primary enzymatic steps in the conversion of D-galactose to D-galactonic acid.
Certain microorganisms are capable of converting D-galacturonic acid, the main component of pectin (B1162225), into D-galactonic acid. evitachem.comnih.govwikipedia.org This conversion is a key step in the microbial catabolism of D-galacturonic acid. nih.gov For instance, some filamentous fungi can perform this bioconversion. nih.gov This capability is significant for biotechnological applications, as pectin-rich agricultural residues can serve as a cheap raw material for producing valuable chemicals. nih.gov
In some metabolic pathways, L-galactono-1,5-lactone serves as a direct precursor in the formation of related compounds. evitachem.com While structurally similar, D-Galactonic acid, gamma-lactone is a structural analog of L-galactono-1,5-lactone, differing in the stereochemistry at the C5 position. evitachem.com In the biosynthesis of vitamin C (L-ascorbic acid) in plants, L-galactono-1,4-lactone dehydrogenase catalyzes the final step, oxidizing L-galactono-1,4-lactone. nih.govsigmaaldrich.com This highlights the role of galactonolactones as key intermediates in significant biosynthetic pathways.
A novel metabolic pathway for the utilization of L-galactose has been discovered in the human gut bacterium Bacteroides vulgatus. nih.govnih.gov This pathway involves three enzymes that convert L-galactose to D-tagaturonate. nih.govnih.gov The first step is the oxidation of L-galactose to L-galactono-1,5-lactone by L-galactose dehydrogenase. nih.govnih.govresearchgate.net This product is then hydrolyzed to L-galactonate by L-galactono-1,5-lactonase. nih.govresearchgate.net Finally, L-galactonate is oxidized to D-tagaturonate by L-galactonate dehydrogenase. nih.govresearchgate.net D-tagaturonate can then enter the degradation pathway for D-glucuronate and D-galacturonate. nih.gov This pathway demonstrates the metabolic versatility of gut microbiota in utilizing various carbohydrate sources. evitachem.com
Table 2: Enzymes of the L-Galactose Metabolic Pathway in Bacteroides vulgatus
| Enzyme | Gene (in B. vulgatus) | Reaction |
| L-galactose dehydrogenase | Bvu0219 | Oxidizes L-galactose to L-galactono-1,5-lactone |
| L-galactono-1,5-lactonase | Bvu0220 | Hydrolyzes L-galactono-1,5-lactone to L-galactonate |
| L-galactonate dehydrogenase | Bvu0222 | Oxidizes L-galactonate to D-tagaturonate |
This table outlines the enzymatic cascade responsible for L-galactose metabolism in the gut bacterium Bacteroides vulgatus. nih.govnih.govresearchgate.net
Enzymatic Transformations and Interconversions of D-Galactonic Acid, gamma-Lactone
D-Galactonic acid, gamma-lactone can undergo further enzymatic transformations, most notably hydrolysis back to its open-chain form.
D-Galactonic acid, gamma-lactone can act as a substrate for β-galactosidases, which are enzymes that typically catalyze the hydrolysis of β-galactosides into monosaccharides. evitachem.com In this reaction, the lactone ring of D-Galactonic acid, gamma-lactone is opened, yielding D-galactonic acid. evitachem.com Interestingly, D-Galactonic acid, gamma-lactone is also a known inhibitor of β-galactosidases from various sources. evitachem.com This inhibition is competitive and occurs because the lactone's structure mimics the transition state of the natural substrate during enzymatic hydrolysis. evitachem.com
D-Galactonate Dehydratase Activity and 2-Keto-3-deoxy-D-galactonate Formation
The conversion of D-galactonate is a critical step in its metabolic breakdown, catalyzed by the enzyme D-galactonate dehydratase (EC 4.2.1.6). wikipedia.org This enzyme belongs to the hydro-lyase family, which functions by cleaving carbon-oxygen bonds. wikipedia.org Specifically, D-galactonate dehydratase facilitates a dehydration reaction, removing a molecule of water from D-galactonate to yield 2-dehydro-3-deoxy-D-galactonate, also known as 2-keto-3-deoxy-D-galactonate (KDGal). wikipedia.orgbohrium.comnih.gov
This enzymatic reaction is a key component of the D-galactonate catabolic pathway found in various microorganisms. wikipedia.org In enteric bacteria like Escherichia coli, the dehydratase is encoded by the dgoD gene. nih.govuniprot.org The reaction proceeds via an anti-dehydration mechanism and requires a magnesium ion (Mg²⁺) as a cofactor for its activity. uniprot.org The product, 2-keto-3-deoxy-D-galactonate, serves as a pivotal intermediate that is further metabolized to compounds that can enter central metabolic pathways, such as pyruvate (B1213749) and D-glyceraldehyde-3-phosphate. bohrium.comnih.gov
Conversion within the Galactose Catabolism Pathway
D-Galactonic acid, gamma-lactone is an intermediate within an alternative route for D-galactose metabolism known as the DeLey-Doudoroff pathway. bohrium.comnih.gov This oxidative pathway is distinct from the more common Leloir pathway and is prevalent in many bacteria, including soil microbes like Azotobacter vinelandii and even in some archaea like Haloferax volcanii. nih.govoup.comasm.org
The pathway initiates with the oxidation of D-galactose at the C1 position by the enzyme D-galactose dehydrogenase, an NAD⁺-dependent reaction that produces D-galactono-1,5-lactone. This lactone is unstable and is hydrolyzed, either spontaneously or enzymatically, to its linear form, D-galactonate. At this stage, D-galactonate serves as the substrate for D-galactonate dehydratase, which converts it to 2-keto-3-deoxy-D-galactonate (KDGal). nih.govnih.govasm.org From here, the pathway continues with the phosphorylation of KDGal by a specific kinase to form 2-keto-3-deoxy-6-phosphogalactonate (KDPGal). Finally, KDPGal aldolase (B8822740) cleaves this intermediate into two products that feed into central glycolysis: pyruvate and glyceraldehyde-3-phosphate. nih.govnih.gov
The table below summarizes the key enzymatic steps of the DeLey-Doudoroff pathway.
| Step | Substrate | Enzyme | Product |
| 1 | D-Galactose | D-Galactose Dehydrogenase | D-Galactono-1,5-lactone |
| 2 | D-Galactono-1,5-lactone | (Spontaneous/Lactonase) | D-Galactonate |
| 3 | D-Galactonate | D-Galactonate Dehydratase | 2-Keto-3-deoxy-D-galactonate |
| 4 | 2-Keto-3-deoxy-D-galactonate | 2-Keto-3-deoxy-galactonate Kinase | 2-Keto-3-deoxy-6-phosphogalactonate |
| 5 | 2-Keto-3-deoxy-6-phosphogalactonate | KDPGal Aldolase | Pyruvate + Glyceraldehyde-3-phosphate |
Microbial and Fungal Metabolism of D-Galactonic Acid, gamma-Lactone
The ability to metabolize D-galactonic acid and its lactone form is distributed across various microbial species, enabling them to utilize a range of carbohydrates derived from plant biomass and other sources.
Utilization as a Carbon Source by Fungi (e.g., Rhizopus toruloides)
The oleaginous yeast Rhodotorula toruloides (formerly Rhodosporidium toruloides) is a well-studied fungus known for its ability to utilize a wide array of carbon sources present in biomass hydrolysates for the production of lipids and carotenoids. mdpi.comnih.govmdpi.com While its metabolism is often examined with sugars like D-glucose, D-xylose, and D-galactose, it also possesses an efficient catabolic pathway for D-galacturonic acid, a sugar acid structurally related to D-galactonic acid. mdpi.comnih.gov The catabolism of D-galactose in R. toruloides proceeds through the Leloir pathway. mdpi.com The ability to efficiently metabolize the diverse sugars found in pectin-rich residues, such as those from sugar beet pulp, highlights the metabolic versatility of these yeasts. mdpi.comnih.gov This capacity is crucial for the complete valorization of agro-industrial residues, which often contain a mixture of neutral and acidic sugars. nih.gov
Metabolism by Kluyveromyces marxianus M83
Kluyveromyces marxianus is a non-conventional yeast recognized for its rapid growth, thermotolerance, and broad substrate range, making it a promising candidate for various biotechnological applications. mdpi.com Some strains, such as K. marxianus M83, have been noted for strain-specific production of D-galactonic acid, gamma-lactone. This production is likely linked to the yeast's genetic variability and its robust pathways for metabolizing lactose (B1674315) and galactose. K. marxianus is known to have a high fermentative metabolism that relies on the increased expression of key enzymes for lactose metabolism, such as β-galactosidase. This efficient breakdown of lactose yields galactose, which can then be channeled into various metabolic routes, including oxidative pathways that could lead to the formation of D-galactonic acid.
D-Galactonic Acid, gamma-Lactone Metabolism in Salmonella enterica Serovars (e.g., Salmonella Mbandaka vs. Salmona Derby)
Salmonella enterica is an enteric bacterium that can utilize D-galactonate as a carbon source. nih.gov Different serovars of Salmonella are often associated with distinct animal hosts, a phenomenon linked to their unique genetic makeup, including their metabolic capabilities. Comparative genomic studies between serovars such as Salmonella Derby (commonly associated with pigs) and Salmonella Mbandaka (associated with cattle and poultry) reveal significant differences in their complements of metabolic genes. nih.gov These differences include pathways for the catabolism of various carbon sources, which suggests that the two serovars have been exposed to different environmental stresses and have evolved distinct strategies for metabolite utilization. nih.gov While direct comparative studies on the rate of D-galactonic acid metabolism between these specific serovars are limited, their genomic divergence implies that they likely possess different efficiencies and regulatory mechanisms for metabolizing this sugar acid, reflecting their adaptation to different host environments. nih.gov
Role of dgo Operon in D-Galactonic Acid Metabolism
In enteric bacteria such as E. coli and Salmonella, the metabolism of D-galactonate is controlled by a set of genes organized in the D-galactonate (dgo) operon. nih.govresearchgate.net This operon encodes the enzymes necessary for the transport and breakdown of D-galactonate via a modified Entner-Doudoroff pathway. nih.govresearchgate.net
The key components of the dgo operon are:
dgoR : Encodes the DgoR transcriptional regulator, which acts as a repressor for the operon. nih.gov
dgoT : Encodes a specific transporter protein responsible for bringing D-galactonate into the cytoplasm. nih.gov
dgoD : Encodes D-galactonate dehydratase, the enzyme that converts D-galactonate to 2-keto-3-deoxy-D-galactonate. nih.govuniprot.org
dgoK : Encodes 2-keto-3-deoxy-D-galactonate kinase, which phosphorylates the product of the DgoD enzyme. nih.gov
dgoA : Encodes the KDPG aldolase that cleaves the phosphorylated intermediate into D-glyceraldehyde-3-phosphate and pyruvate. nih.gov
Regulation of the operon is tightly controlled. The DgoR protein, a member of the GntR family of transcriptional regulators, binds to operator sequences in the promoter region of the operon, preventing transcription in the absence of the substrate. nih.gov When D-galactonate is present, it functions as an effector molecule, binding directly to the DgoR repressor. nih.govresearchgate.net This binding induces a conformational change in DgoR, causing it to detach from the DNA and thereby derepressing the operon. This allows for the transcription of the dgo genes and the synthesis of the enzymes required to metabolize D-galactonate. nih.govresearchgate.net
| Gene | Protein Product | Function in D-Galactonate Metabolism |
| dgoR | DgoR | Transcriptional Repressor |
| dgoT | DgoT | Transporter |
| dgoD | D-galactonate dehydratase | Dehydration of D-galactonate |
| dgoK | 2-keto-3-deoxy-D-galactonate kinase | Phosphorylation |
| dgoA | KDPG aldolase | Cleavage to pyruvate and G3P |
Genomic and Phenotypic Characterization of Metabolic Differences
The metabolic pathways involving galactonic acid can be significantly altered through genetic engineering, leading to distinct phenotypic characteristics. A prime example is observed in the filamentous fungus Aspergillus niger. In its natural state, A. niger possesses a pathway to catabolize D-galacturonate, a component of pectin. d-nb.info This involves the reduction of D-galacturonate to L-galactonate by the enzyme D-galacturonate reductase (GAAA), followed by the conversion of L-galactonate to 2-keto-3-deoxy-L-galactonate by L-galactonate dehydratase (GAAB). d-nb.info
Researchers have successfully engineered strains of A. niger by deleting the gene responsible for the second step, gaaB. d-nb.info This genomic alteration results in a significant phenotypic change: the engineered strains are unable to further metabolize L-galactonate. Consequently, when these strains are cultured with D-galacturonic acid or pectin-rich biomass, they accumulate and secrete L-galactonic acid, which is the precursor to the lactone form. d-nb.inforesearchgate.net This demonstrates a direct link between the absence of a specific gene (genotype) and the organism's metabolic output (phenotype).
Candida utilis Strain Metabolic Characteristics and D-Galactonic Acid, gamma-Lactone Utilization
The yeast Candida utilis (also known as Torula yeast) is a versatile microorganism used in the food industry, notably for the production of yeast extract. researchgate.net Its metabolic capabilities make it efficient in converting biomass into valuable products. While specific studies detailing the direct utilization of D-Galactonic acid, gamma-lactone by Candida utilis are not prominent, research on other yeasts provides context. For instance, studies have shown that L-galactonic acid gamma-lactone can influence ascorbic acid production in yeasts like Saccharomyces cerevisiae and Pichia fermentans. nih.gov
Candida utilis is known for its ability to utilize a wide range of carbon sources. The production of yeast extract from C. utilis involves enzymatic hydrolysis to break down the cell components into soluble solids and proteins, a process optimized for creating flavor nucleotides. researchgate.net Given the metabolic plasticity of yeasts, it is plausible that C. utilis could metabolize galactonic acid derivatives if present in the substrate, though its specific pathways and efficiencies for D-Galactonic acid, gamma-lactone are not as well-characterized as those in filamentous fungi like Aspergillus niger.
Pathways in Lignocellulose Degradation
Lignocellulosic biomass, primarily composed of cellulose, hemicellulose, and lignin, also contains other important polysaccharides like pectin. Pectin is particularly rich in D-galacturonic acid. researchgate.net The degradation of this biomass by microorganisms is a key industrial and natural process. Fungi capable of pectin degradation, such as Aspergillus niger, secrete a suite of enzymes that break down pectin into its monomeric units, releasing a significant amount of D-galacturonic acid. d-nb.inforesearchgate.net
This released D-galacturonic acid serves as a crucial entry point into fungal metabolism. It can be channeled into the reductive pathway, where it is converted to L-galactonic acid. d-nb.info This L-galactonic acid can then be processed further by the fungus or, in engineered strains, accumulate. d-nb.info Upon acidification, L-galactonic acid forms L-galactono-1,4-lactone, a direct precursor for L-ascorbic acid (vitamin C). d-nb.info Therefore, the degradation of pectin from lignocellulosic waste streams, such as citrus processing waste, is directly linked to the production pathway of galactonic acid and its lactone form. d-nb.inforesearchgate.net
Analogous and Related Biochemical Pathways
The metabolism of D-Galactonic acid, gamma-lactone is closely related to several other significant biochemical routes, most notably the biosynthesis of L-ascorbic acid (vitamin C) in plants and animals. core.ac.uknih.govnih.gov These pathways often share similar intermediates and enzymatic steps, revolving around the conversion of six-carbon sugar acids and their corresponding lactones.
L-Ascorbic Acid Biosynthesis Pathways and D-Galactonic Acid, gamma-Lactone as a Precursor
L-ascorbic acid is a vital antioxidant synthesized by plants and most animals, but not by humans. core.ac.uk While D-Galactonic acid, gamma-lactone itself is not a direct precursor, its stereoisomer, L-galactono-1,4-lactone, is the immediate precursor that is oxidized to form L-ascorbic acid in the primary plant biosynthesis pathway. scielo.brmdpi.com Furthermore, pathways that begin with D-galacturonic acid provide an alternative route to producing this key precursor. researchgate.netcore.ac.uk
Smirnoff-Wheeler Pathway in Plants and L-Galactono-1,4-lactone
The most widely accepted and characterized pathway for L-ascorbic acid biosynthesis in plants is the Smirnoff-Wheeler, or D-mannose/L-galactose, pathway. nih.govscielo.brtandfonline.com This pathway does not start with a galactonic acid derivative but rather produces one as its final intermediate before ascorbic acid formation.
The key steps are as follows:
The pathway originates from sugars like D-glucose, which are converted to GDP-D-mannose.
GDP-D-mannose is then converted to GDP-L-galactose. researchgate.net
L-galactose is released and subsequently oxidized to L-galactono-1,4-lactone. mdpi.com
The final step involves the oxidation of L-galactono-1,4-lactone to L-ascorbic acid by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase (GLDHase). nih.govscielo.br
This pathway underscores the central role of L-galactono-1,4-lactone as the direct precursor to vitamin C in plants.
D-Galacturonic Acid Pathway and its Role in L-Ascorbic Acid Production
An alternative route for L-ascorbic acid synthesis in plants utilizes D-galacturonic acid, the primary component of pectin. researchgate.netcabidigitallibrary.org This pathway is particularly relevant during processes involving cell wall degradation, such as fruit ripening. core.ac.ukmdpi.com
The pathway proceeds as follows:
Pectin degradation releases D-galacturonic acid. core.ac.uk
D-galacturonic acid is reduced to L-galactonic acid by the enzyme D-galacturonic acid reductase. core.ac.ukmdpi.com
L-galactonic acid is then converted to L-galactono-1,4-lactone, which can occur spontaneously under acidic conditions. core.ac.ukmdpi.com
This L-galactono-1,4-lactone then enters the final step of the main pathway, where it is oxidized by L-galactono-1,4-lactone dehydrogenase to yield L-ascorbic acid. researchgate.net
Metabolic engineering efforts have successfully introduced this pathway into microorganisms like Aspergillus niger to produce L-ascorbic acid from pectin-rich biomass, demonstrating its viability as a production route. researchgate.net
Table of Key Enzymes and Intermediates
| Pathway | Key Starting Material | Key Intermediate(s) | Key Enzyme(s) | Final Product |
| Fungal D-Galacturonate Catabolism | D-Galacturonic Acid | L-Galactonic Acid | D-galacturonate reductase (GAAA) | Pyruvate, Glycerol |
| Smirnoff-Wheeler Pathway (Plants) | D-Mannose | GDP-L-galactose, L-Galactono-1,4-lactone | GDP-mannose-3',5'-epimerase, L-galactono-1,4-lactone dehydrogenase (GLDHase) | L-Ascorbic Acid |
| D-Galacturonic Acid Pathway (Plants) | D-Galacturonic Acid | L-Galactonic Acid, L-Galactono-1,4-lactone | D-galacturonic acid reductase | L-Ascorbic Acid |
L-Gulono-1,4-lactone in Animal Ascorbate (B8700270) Biosynthesis
In the animal kingdom, the biosynthesis of L-ascorbic acid (vitamin C) follows a distinct pathway that originates from D-glucose. nih.gov This metabolic sequence is particularly relevant as it involves L-Gulono-1,4-lactone, a stereoisomer of D-Galactonic acid, gamma-lactone. The pathway begins with D-glucose-1-phosphate and proceeds through the formation of intermediates such as D-glucuronic acid and L-gulonate. nih.govfrontiersin.org L-gulonate is then converted into L-Gulono-1,4-lactone by the enzyme gluconolactonase, which is also known as regucalcin. frontiersin.org
The final and critical step in this pathway is the oxidation of L-Gulono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by the enzyme L-Gulonolactone oxidase (GULO). nih.govresearchgate.net This enzyme is a flavoprotein that uses FAD as a cofactor. researchgate.net Interestingly, humans, other primates, guinea pigs, and certain bats lack a functional GULO enzyme due to genetic mutations, rendering them incapable of synthesizing their own vitamin C and necessitating its acquisition from dietary sources. researchgate.netnih.govresearchgate.net The pathway up to the formation of L-gulonate is conserved in nearly all animals. frontiersin.org The presence of L-Gulono-1,4-lactone as the direct precursor to ascorbate in this pathway highlights the biochemical significance of aldonolactone structures in metabolic transformations.
| Enzyme | Substrate | Product | Function in Pathway |
| Aldo-keto reductases (e.g., AKR1A1) | D-Glucuronate | L-Gulonate | Reduction of uronic acid. nih.gov |
| Gluconolactonase (Regucalcin) | L-Gulonate | L-Gulono-1,4-lactone | Intramolecular esterification (lactonization). frontiersin.org |
| L-Gulonolactone oxidase (GULO) | L-Gulono-1,4-lactone | L-Ascorbic Acid | Final oxidation step to produce Vitamin C. nih.govresearchgate.net |
Galactose Catabolism and the Leloir Pathway
The primary route for D-galactose metabolism in most organisms is the Leloir pathway, named after its discoverer, Luis Federico Leloir. wikipedia.org This pathway converts D-galactose into glucose-1-phosphate, an intermediate that can readily enter glycolysis. nih.govyoutube.com The process begins with the conversion of β-D-galactose to its active form, α-D-galactose, by galactose mutarotase. nih.govyoutube.com Subsequently, galactokinase (GALK1) phosphorylates α-D-galactose to produce galactose-1-phosphate. nih.govyoutube.com This step effectively traps galactose inside the cell. youtube.com The core reaction of the pathway is catalyzed by D-galactose-1-phosphate uridylyltransferase (GALT), which transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate. wikipedia.orgnih.gov Finally, UDP-galactose 4-epimerase (GALE) regenerates UDP-glucose from UDP-galactose, allowing the cycle to continue. wikipedia.orgnih.gov
| Enzyme | Abbreviation | Function in Leloir Pathway |
| Galactose Mutarotase | GALM | Converts β-D-galactose to α-D-galactose. nih.gov |
| Galactokinase | GALK1 | Phosphorylates α-D-galactose to galactose-1-phosphate. nih.govyoutube.com |
| Galactose-1-Phosphate Uridylyltransferase | GALT | Converts galactose-1-phosphate to UDP-galactose. nih.gov |
| UDP-Galactose 4-Epimerase | GALE | Interconverts UDP-galactose and UDP-glucose. nih.gov |
Separate from the main Leloir pathway, an alternative oxidative route for galactose metabolism exists. In this pathway, D-galactose is oxidized to D-galactono-1,4-lactone. medchemexpress.com This reaction is catalyzed by galactose dehydrogenase. medchemexpress.com The resulting D-galactono-1,4-lactone can then be hydrolyzed, either spontaneously or by an enzyme like lactonase, to form D-galactonic acid. medchemexpress.com
The term "galactonolactone dehydrogenase" often refers to L-galactono-1,4-lactone dehydrogenase (GLDH), a key enzyme in the plant pathway for ascorbic acid synthesis. wikipedia.orgebi.ac.uknih.gov This mitochondrial flavoenzyme catalyzes the final step in plant vitamin C biosynthesis, oxidizing L-galactono-1,4-lactone to L-ascorbate. wikipedia.orgnih.gov While GLDH shows high specificity for the L-isomer, it can also oxidize L-gulono-1,4-lactone, albeit with much lower efficiency. nih.gov In some bacteria, dehydrogenases acting on D-sugar acids are part of catabolic pathways that channel these compounds into central metabolism. researchgate.net
Connection to D-Tagaturonate Metabolism
A metabolic link between galactose derivatives and D-tagaturonate has been identified, particularly in gut microbiota such as Bacteroides vulgatus. evitachem.com This bacterium possesses a novel pathway for metabolizing L-galactose, a stereoisomer of D-galactose. The pathway involves the oxidation of L-galactose to L-galactono-1,5-lactone, which is then hydrolyzed to L-galactonate. evitachem.com L-galactonate is subsequently converted to D-tagaturonate. evitachem.com
D-tagaturonate itself is an intermediate in the degradation pathways of other sugar acids, notably D-glucuronic acid and D-galacturonic acid. evitachem.comresearchgate.net This connection implies that D-galactonic acid metabolism can intersect with the catabolism of uronic acids through shared intermediates or enzymatic machinery, highlighting the metabolic versatility of microorganisms in processing diverse carbohydrates. evitachem.com
Relationship to D-Glucuronic Acid and D-Galacturonic Acid Degradation Pathways
The degradation pathways for D-glucuronic acid and D-galacturonic acid in bacteria are well-characterized and show a clear relationship to the metabolism of other sugar acids. researchgate.net D-galacturonic acid, the primary component of pectin, can be catabolized through a series of reactions that involve its reduction to L-galactonate. nih.gov In fungi, this pathway continues with the dehydration of L-galactonate by L-galactonate dehydratase. nih.gov
In some bacteria, D-galacturonic acid is catabolized via the isomerase pathway, which converts it to D-tagaturonate. researchgate.netfrontiersin.org D-tagaturonate is then reduced to D-altronate, which is subsequently dehydrated and processed to enter central metabolism. researchgate.net Similarly, D-glucuronic acid can be isomerized to D-fructuronate and then reduced to D-mannonate. researchgate.net These pathways demonstrate a common theme: sugar acids are converted through a series of isomerizations, reductions, and dehydrations. The intermediates formed, such as L-galactonate and D-tagaturonate, provide direct links to the metabolic fate of galactose and its derivatives, including D-galactonic acid. evitachem.comnih.gov
Synthesis and Derivatization Strategies for D Galactonic Acid, Gamma Lactone
The creation of D-Galactonic acid, gamma-lactone can be achieved through various chemical and enzymatic routes. These methods involve the transformation of precursor molecules like D-Galactonic acid, D-Galactose, and D-Galacturonic acid.
Advanced Analytical and Spectroscopic Characterization of D Galactonic Acid, Gamma Lactone
Nuclear Magnetic Resonance (NMR) Spectroscopy in D-Galactonic Acid, gamma-Lactone Research
NMR spectroscopy stands as a cornerstone for the unambiguous identification and structural analysis of D-Galactonic acid, gamma-lactone. Through various NMR experiments, detailed insights into its molecular framework and purity can be obtained.
Proton (¹H) NMR spectroscopy is a fundamental tool for confirming the identity and assessing the purity of D-Galactonic acid, gamma-lactone. The chemical shifts and coupling constants of the protons provide a unique fingerprint of the molecule. In a typical ¹H NMR spectrum of D-Galactono-1,4-lactone recorded in DMSO-d6, distinct signals for the protons on the lactone ring and the side chain are observed. hmdb.ca The data allows for the assignment of each proton to its specific position within the molecular structure.
Interactive Data Table: ¹H NMR Chemical Shifts for D-Galactono-1,4-lactone in DMSO-d6 hmdb.ca
| Assignment | Shift (ppm) |
| A | 6.07 |
| B | 5.79 |
| C | 5.05 |
| D | 4.79 |
| E | 4.249 |
| F | 4.125 |
| G | 4.093 |
| J | 3.602 |
| K | 3.42 |
| Note: Assignments are based on C-H and H-H COSY experiments. |
The integration of the signal intensities in the ¹H NMR spectrum is proportional to the number of protons, which aids in confirming the structure and can be used for quantitative purity assessment against a known standard.
Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, offering direct insight into the carbon skeleton of D-Galactonic acid, gamma-lactone. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. While a specific, publicly available, fully assigned ¹³C NMR spectrum for D-Galactonic acid, gamma-lactone is not readily found in the searched literature, the availability of such spectra is noted. chemicalbook.com Based on the known chemical shift ranges for similar organic molecules, the expected ¹³C NMR chemical shifts can be predicted. oregonstate.edu For instance, the carbonyl carbon of the lactone is expected to resonate in the downfield region (around 170-180 ppm), while the carbons bonded to hydroxyl groups would appear in the range of 50-80 ppm. bhu.ac.in
In related sugar lactone research, ¹³C NMR spectroscopy has been effectively used to distinguish between different lactone ring sizes (e.g., gamma- vs. delta-lactones) and to determine lactonization constants, which describe the equilibrium between the open-chain acid and the cyclic lactone form in solution. researchgate.net This demonstrates the potential of ¹³C NMR for in-depth structural and equilibrium studies of D-Galactonic acid, gamma-lactone.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for the quantitative analysis of complex mixtures containing derivatives of D-Galactonic acid, gamma-lactone. HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds, which is invaluable for assigning the structure of derivatives where the basic skeleton has been modified.
While a specific study detailing the use of HMBC for the quantitative analysis of a D-Galactonic acid, gamma-lactone derivative was not found in the provided search results, the methodology has been successfully applied to the quantitative analysis of other lactones and their derivatives. For example, in studies of butter and margarine, enantioselective gas chromatography-mass spectrometry, a related quantitative technique, was used to determine the enantiomeric distribution of various γ- and δ-lactones. This highlights the importance of quantitative methods in analyzing lactone-containing samples.
Mass Spectrometry (MS) in D-Galactonic Acid, gamma-Lactone Analysis
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight and elemental composition of D-Galactonic acid, gamma-lactone and in elucidating its structure through fragmentation analysis.
Electron Ionization (EI) is a hard ionization technique that results in significant fragmentation of the analyte molecule. The resulting mass spectrum provides a characteristic fragmentation pattern that can be used for structural identification and database matching. The NIST WebBook provides a reference EI mass spectrum for D-Galactonic acid, gamma-lactone. researchgate.net The spectrum is characterized by a series of fragment ions, with the molecular ion (M⁺˙) often being of low abundance or absent.
Interactive Data Table: Major Fragments in the EI Mass Spectrum of D-Galactonic acid, gamma-lactone researchgate.net
| m/z | Relative Intensity (%) | Possible Fragment |
| 43 | 100 | C2H3O⁺ |
| 73 | ~85 | C3H5O2⁺ |
| 57 | ~75 | C3H5O⁺ |
| 61 | ~60 | C2H5O2⁺ |
| 71 | ~55 | C4H7O⁺ |
| 85 | ~45 | C4H5O2⁺ |
| 103 | ~30 | C4H7O3⁺ |
| 116 | ~15 | [M-H2O-CH2O]⁺˙ |
| Note: Intensities are approximate and estimated from the graphical spectrum. Fragmentation pathways can be complex. |
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This makes it particularly useful for determining the molecular weight of the intact molecule. For D-Galactonic acid, gamma-lactone (molecular weight 178.14 g/mol ), the protonated molecule would be observed at an m/z of approximately 179.1.
By inducing fragmentation of the protonated molecule in the gas phase (tandem mass spectrometry or ESI-MS/MS), structural information can be obtained. Studies on the fragmentation of other γ-lactone derivatives by ESI-MS/MS have shown characteristic neutral losses, such as the loss of water (H₂O) and carbon monoxide (CO). nist.govnih.gov For D-Galactonic acid, gamma-lactone, the fragmentation would likely involve initial dehydration followed by losses of small neutral molecules from the polyhydroxyalkyl side chain.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical tool for the detection of a wide range of molecules, including small molecules like D-Galactonic acid, gamma-lactone. nih.gov This technique is particularly useful for confirming the molecular weight of the compound. In MALDI-TOF analysis, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. The time it takes for the ionized molecule to travel through a flight tube to the detector is proportional to its mass-to-charge ratio (m/z).
For D-Galactonic acid, gamma-lactone, which has a molecular weight of 178.14 g/mol , MALDI-TOF MS can be used to confirm its presence by detecting the corresponding molecular ions. For instance, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 179.1. This technique has been successfully applied in the broader field of metabolomics and for the characterization of various lactones and their derivatives in complex biological samples. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomics and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of small, volatile, and thermally stable compounds. nih.gov For non-volatile molecules like D-Galactonic acid, gamma-lactone, a chemical derivatization step is necessary to increase their volatility. A common method is trimethylsilylation, where active hydrogens in the molecule are replaced with trimethylsilyl (B98337) (TMS) groups, making the compound suitable for GC analysis. nih.gov
GC-MS plays a significant role in metabolomics by enabling the identification and quantification of numerous metabolites in biological samples. nih.govnih.gov In the context of D-Galactonic acid, gamma-lactone, GC-MS has been instrumental in its detection in various biological matrices. A stable isotope dilution assay using GC-MS has been developed for the sensitive and precise quantification of D-galactonic acid. sigmaaldrich.cn This method involves using a labeled internal standard, such as D-[U-¹³C₆]galactono-1,4-lactone, to improve accuracy. sigmaaldrich.cn
The mass spectrum of D-Galactonic acid, gamma-lactone obtained by electron ionization (EI) GC-MS shows characteristic fragmentation patterns that can be used for its identification. nist.gov The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for D-Galactonic acid, γ-lactone, which serves as a valuable resource for its identification in unknown samples. nist.govnist.gov
Below is a table summarizing typical parameters for GC-MS analysis of derivatized D-Galactonic acid, gamma-lactone:
| Parameter | Typical Value/Condition |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) |
| GC Column | DB-624 capillary column (60 m × 0.25 mm × 1.4 µm) or similar |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 150°C, ramped to 260°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| This table presents a generalized set of GC-MS parameters; specific conditions may vary based on the instrument and application. nih.gov |
Tandem Mass Spectrometry (MS/MS) for Selective Detection and Quantification
Tandem Mass Spectrometry (MS/MS) offers enhanced selectivity and sensitivity for the analysis of specific compounds in complex mixtures. researchgate.net This technique involves multiple stages of mass analysis, where a precursor ion of interest is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and improves the limit of detection. researchgate.net
For D-Galactonic acid, gamma-lactone, MS/MS can be coupled with either gas chromatography (GC-MS/MS) or liquid chromatography (LC-MS/MS). GC-MS/MS has been effectively used for the differentiation and quantification of lactone enantiomers and their cyclic and acyclic forms in biological fluids. nih.gov The fragmentation patterns of the derivatized lactone provide unique transitions that can be monitored for highly selective detection. nih.govresearchgate.netnih.gov
Research on other γ-lactones has demonstrated the power of GC-MS/MS for their quantification at low µg/L levels in complex matrices like wine. researchgate.net This high sensitivity and specificity make MS/MS an invaluable tool for detailed metabolic studies and for tracking trace amounts of D-Galactonic acid, gamma-lactone.
Other Spectroscopic and Chromatographic Techniques
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com For D-Galactonic acid, gamma-lactone, the IR spectrum reveals characteristic absorption bands corresponding to its key structural features.
A prominent feature in the IR spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the lactone ring, which typically appears around 1770 cm⁻¹. Additionally, the presence of multiple hydroxyl (-OH) groups is indicated by a broad absorption band in the region of 3400 cm⁻¹. The C-O stretching vibrations of the ester and alcohol groups also give rise to characteristic peaks in the fingerprint region of the spectrum. Evidence from studies on similar bromoalkanoate compounds suggests that lactone formation can be observed through the appearance of a characteristic C=O stretching frequency in the IR spectrum. nih.gov
The following table summarizes the key IR absorption bands for D-Galactonic acid, gamma-lactone:
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| O-H (hydroxyl) stretch | ~3400 (broad) |
| C=O (lactone carbonyl) stretch | ~1770 |
| C-O (ester) stretch | Fingerprint Region |
| C-O (alcohol) stretch | Fingerprint Region |
| This table provides approximate values for the main IR absorption bands. |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds in a mixture. nih.govnih.govpangaea.de It is particularly well-suited for the analysis of D-Galactonic acid, gamma-lactone in its native form, without the need for derivatization.
In HPLC, the separation is achieved based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase. For a polar compound like D-Galactonic acid, gamma-lactone, reversed-phase HPLC with a C18 column is a common approach. nih.govnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier to control the pH. nih.govscielo.br
Detection can be achieved using various detectors, with a Diode Array Detector (DAD) or a Refractive Index (RI) detector being common choices. scielo.br HPLC methods can be validated to ensure they are selective, linear, precise, and accurate for the quantification of the lactone. scielo.br This technique is crucial for determining the purity of synthesized D-Galactonic acid, gamma-lactone and for quantifying its concentration in various samples, including those from biotechnological production processes.
Gas Chromatography (GC) is a powerful separation technique for volatile compounds. As D-Galactonic acid, gamma-lactone is a polar and non-volatile sugar acid, it requires chemical derivatization to be analyzed by GC. This process converts the polar hydroxyl groups into less polar and more volatile derivatives, such as trimethylsilyl (TMS) ethers. nih.gov
Once derivatized, the compound can be separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. nih.govresearchgate.net The retention time, which is the time it takes for the compound to travel through the column, is a characteristic property that can be used for its identification when compared to a known standard.
GC is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification, as discussed in the GC-MS section. The choice of GC column, temperature program, and carrier gas flow rate are critical parameters that are optimized to achieve good separation of the analyte from other compounds in the sample. nih.govnih.gov Enantioselective GC has also been employed to separate and quantify different enantiomers of lactones in various food products. nih.gov
Capillary Electrophoresis
Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of sugar acids, including D-galactonic acid. The principle of CE is based on the differential migration of analytes in an electrolyte solution under the influence of a high-voltage electric field within a narrow fused-silica capillary. While the neutral D-Galactonic acid, gamma-lactone itself is not directly amenable to standard CE, its open-chain carboxylate form, D-galactonate, can be readily analyzed. The lactone can be converted to the open-chain form under alkaline conditions, making it suitable for analysis.
In a typical CE setup for sugar acids, a background electrolyte (BGE) containing a chromophore is often used for indirect UV detection, as many sugar acids lack a strong native chromophore. Borate buffers are commonly employed as they can form charged complexes with the hydroxyl groups of carbohydrates, enhancing separation selectivity. The separation relies on differences in the charge-to-size ratio of the analytes. Under alkaline conditions (pH > 8), the carboxylic acid group of D-galactonic acid is deprotonated, resulting in a negatively charged ion that migrates toward the anode. However, due to the strong electroosmotic flow (EOF) typically directed towards the cathode, all species, both positive, neutral, and negative, are carried past the detector. Anions like D-galactonate will have a longer migration time compared to neutral species as their electrophoretic migration opposes the EOF.
Factors influencing the separation include the pH and concentration of the electrolyte, the applied voltage, and the capillary temperature. Optimization of these parameters is crucial for achieving baseline separation from other organic acids or structurally similar compounds in a sample matrix.
| Parameter | Typical Condition | Rationale/Purpose |
|---|---|---|
| Instrument | Standard Capillary Electrophoresis System | Provides high voltage and detection capabilities. |
| Capillary | Fused-silica, 50-75 µm i.d., 40-60 cm total length | Standard for most CE applications, offering good efficiency and heat dissipation. |
| Background Electrolyte (BGE) | 20-50 mM Sodium Borate Buffer with an anionic chromophore (e.g., 2,6-Naphthalenedisulfonic acid) | Borate complexes with hydroxyl groups to improve selectivity. Anionic chromophore enables indirect UV detection. |
| pH | 8.5 - 10.0 | Ensures the carboxylic acid group of D-galactonic acid is fully deprotonated (anionic form). |
| Applied Voltage | 15 - 25 kV (Reverse Polarity) | Drives the separation. Reverse polarity (anode at injection, cathode at detection) is common for anion analysis. |
| Temperature | 20 - 25 °C | Maintains stable viscosity of the electrolyte and consistent migration times. |
| Detection | Indirect UV Detection at 210-280 nm | Detects the displacement of the chromophoric BGE ion by the non-absorbing analyte ion, resulting in a negative peak. |
| Sample Preparation | Dilution in water or BGE; hydrolysis of lactone with dilute NaOH if necessary. | Ensures sample is in a suitable concentration range and the analyte is in its ionized form. |
Enzymatic Assays for Quantification
Enzymatic assays offer a highly specific and sensitive method for the quantification of D-Galactonic acid and its gamma-lactone. These methods leverage the specificity of enzymes to catalyze a particular reaction involving the target analyte. The progress of the reaction can be monitored, often through spectrophotometry, to determine the analyte's concentration.
One specific enzymatic approach involves the use of aldonolactonase. For instance, a recombinant aldonolactonase from Euglena gracilis (rEgALase) has been shown to catalyze the conversion of D-galactonic acid into D-galactono-γ-lactone. The quantification can be based on monitoring the consumption of the substrate (D-galactonic acid) or the formation of the product. This reaction can be coupled to another enzyme system where a change in absorbance, for example from the conversion of NAD(P)H to NAD(P)+, can be measured at 340 nm.
Another well-established principle in enzymatic assays is the measurement of enzyme inhibition. D-galactono-1,4-lactone is known to be an effective inhibitor of the enzyme β-galactosidase. In this type of assay, the concentration of the lactone is determined by its ability to decrease the rate of a reaction catalyzed by β-galactosidase. A standard chromogenic or fluorogenic substrate for the enzyme is used, and the reduction in signal in the presence of the sample containing D-galactono-γ-lactone is proportional to its concentration. This method is analogous to the assay for D-glucaric acid, where its 1,4-lactone is measured by its inhibitory effect on β-glucuronidase. nih.gov
These enzymatic methods are advantageous due to their high specificity, which minimizes interference from other components in complex samples like biological fluids or food products.
| Assay Principle | Enzyme | Substrate/Inhibitor | Detection Method | Key Parameters |
|---|---|---|---|---|
| Substrate Conversion | rEgALase (recombinant Euglena gracilis aldonolactonase) | D-galactonic acid | Coupled spectrophotometric assay (e.g., monitoring NAD(P)H consumption at 340 nm) | Kₘ = 1.55 mM; Vₘₐₓ = 455 μmol·min⁻¹·mg⁻¹ |
| Enzyme Inhibition | β-Galactosidase | D-Galactonic acid, gamma-lactone (as inhibitor) | Spectrophotometry or Fluorometry (measuring the decrease in product formation from a chromogenic/fluorogenic substrate) | The assay measures the reduction in enzyme activity, which is correlated to the lactone concentration. |
Future Research Directions and Emerging Areas
Elucidation of Undiscovered Metabolic Pathways and Enzymes
While the DeLey-Doudoroff pathway for D-galactonic acid utilization is known in organisms like E. coli and mycobacteria, there is still much to uncover regarding the full metabolic network surrounding D-Galactonic acid, gamma-lactone. nih.gov The existence of alternative or undiscovered pathways for its synthesis and degradation in various organisms is highly probable. For instance, some yeast strains of Kluyveromyces marxianus produce this lactone in a strain-specific manner, suggesting genetic variability in the underlying synthesis pathways.
Future research should focus on identifying and characterizing novel enzymes involved in the metabolism of D-Galactonic acid, gamma-lactone. This includes enzymes responsible for its formation from D-galactonic acid and its subsequent conversion to other metabolites. A prime candidate for such investigations is the enzyme L-galactono-1,4-lactone lactonase, which is involved in the L-ascorbic acid biosynthesis pathway in plants. aalto.fiwikipedia.org Understanding the substrate specificity and kinetic properties of such enzymes will be crucial. For example, rEgALase, a recombinant aldonolactonase from Euglena gracilis, has been shown to catalyze the conversion of D-galactonic acid to its γ-lactone with high specificity.
Metabolomic profiling using techniques like GC-MS or LC-MS can be employed to track the accumulation of the lactone and related metabolites in different biological systems and under various conditions. This approach, combined with gene knockout studies targeting putative lactonases, can help to elucidate the physiological roles of these pathways and the specific functions of the enzymes involved.
Investigation of D-Galactonic Acid, gamma-Lactone Transport Mechanisms in Biological Systems
The movement of D-Galactonic acid, gamma-lactone across cellular membranes is a critical yet poorly understood aspect of its biology. While it is known that sugar acids, in general, require transport proteins to enter and leave cells, specific transporters for D-Galactonic acid, gamma-lactone have not been definitively identified. nih.govnih.gov Understanding these transport mechanisms is essential for applications in metabolic engineering, where efficient uptake of precursors and export of products are key to high yields. researchgate.net
Future research should aim to identify and characterize the specific transport proteins responsible for the uptake and efflux of D-Galactonic acid, gamma-lactone in various organisms. This can be achieved through a combination of genetic screening of transporter knockout libraries and functional expression studies in heterologous hosts. The relative efficiency of transport for the lactone form versus its open-chain counterpart, D-galactonic acid, is also an important area of investigation. nih.gov
The mechanisms of transport can be broadly categorized into passive transport (including simple and facilitated diffusion) and active transport. nih.gov Investigating whether the transport of D-Galactonic acid, gamma-lactone is an energy-dependent process will provide insights into the cellular regulation of its intracellular concentration. Techniques such as radiolabeled uptake assays and the use of transport inhibitors can be employed to dissect the kinetics and energetics of the transport process.
Advanced Metabolic Engineering Strategies for Enhanced Production and Diversified Applications
Metabolic engineering holds significant promise for the overproduction of D-Galactonic acid, gamma-lactone and its derivatives for various industrial applications. nih.gov A key strategy involves blocking the degradation pathways of the target molecule to enhance its accumulation. nih.gov For instance, in fungi, D-galacturonic acid is catabolized through a reductive pathway, and deleting the gene for the first enzyme, D-galacturonate reductase, can redirect the metabolic flux. nih.gov
Future research in this area should focus on several key aspects:
Pathway Optimization: This includes the overexpression of key enzymes in the production pathway and the deletion of competing pathways. For example, in Aspergillus niger, overexpression of D-galacturonate reductase has been shown to improve the initial production rate of L-galactonic acid, a related compound. aalto.fiaalto.fi
Cofactor Engineering: Many of the enzymatic steps in sugar acid metabolism are dependent on cofactors like NAD+ or NADPH. nih.gov Engineering the cellular machinery to ensure a balanced and sufficient supply of these cofactors can significantly improve production yields. nih.gov
Host Selection and Engineering: Different microorganisms possess distinct metabolic capabilities. Identifying and engineering robust production hosts that can efficiently utilize inexpensive feedstocks, such as pectin-rich biomass, is a major goal. aalto.fiaalto.fi Fungi like Aspergillus niger and Trichoderma reesei have been successfully engineered for the production of related sugar acids. researchgate.netaalto.fi
Process Optimization: Factors such as pH and the presence of co-substrates can have a significant impact on production titers and yields. researchgate.net For example, producing L-galactonic acid at a lower pH was found to be beneficial in A. niger. aalto.fi
These strategies can be applied to not only increase the production of D-Galactonic acid, gamma-lactone itself but also to channel its metabolism towards the synthesis of other valuable chemicals, such as L-ascorbic acid (vitamin C). aalto.fi
Exploration of D-Galactonic Acid, gamma-Lactone in Nanotechnology and Surface Functionalization
The chemical structure of D-Galactonic acid, gamma-lactone, with its multiple hydroxyl groups and lactone ring, makes it an interesting candidate for applications in nanotechnology and materials science. These functional groups provide potential sites for chemical modification and conjugation, allowing the molecule to be attached to surfaces or incorporated into nanomaterials.
Future research could explore the following areas:
Surface Functionalization: The hydroxyl groups of D-Galactonic acid, gamma-lactone could be used to modify the surface properties of materials, imparting hydrophilicity or providing reactive handles for further chemical reactions. This could be relevant for creating biocompatible coatings for medical implants or for developing novel sensor surfaces.
Nanoparticle Synthesis and Stabilization: The molecule could potentially act as a capping or stabilizing agent during the synthesis of nanoparticles, influencing their size, shape, and stability. Its biocompatible nature would be advantageous for biomedical applications of these nanoparticles.
Drug Delivery: The lactone could be incorporated into drug delivery systems, either as a component of the carrier material or as a targeting ligand. Its ability to interact with specific enzymes or receptors could be exploited for targeted drug release.
Biomaterial Scaffolds: The potential for polymerization or cross-linking of D-Galactonic acid, gamma-lactone derivatives could be investigated for the development of novel biodegradable polymers and hydrogels for tissue engineering applications.
The exploration of D-Galactonic acid, gamma-lactone in these areas is still in its infancy, and fundamental studies are needed to understand its reactivity and interactions at the nanoscale.
Synergistic Effects with Other Bioactive Compounds
The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a growing area of interest in pharmacology and nutrition. mdpi.comnih.gov D-Galactonic acid, gamma-lactone, with its known biological activities, could potentially exhibit synergistic effects when combined with other bioactive molecules.
Future research should investigate the potential for synergistic interactions between D-Galactonic acid, gamma-lactone and other compounds, such as:
Antibiotics: The lactone could potentially enhance the efficacy of antibiotics by inhibiting bacterial enzymes or by altering the permeability of the bacterial cell membrane. nih.gov
Anticancer agents: It could work in concert with chemotherapeutic drugs to inhibit cancer cell growth or to reduce the side effects of these drugs. mdpi.com
Antioxidants: Combining the lactone with known antioxidants could lead to enhanced protection against oxidative stress. mdpi.com
Other enzyme inhibitors: Its inhibitory effect on β-galactosidase could be complemented by other enzyme inhibitors to achieve a more potent and specific biological response.
Investigating these potential synergies will require a combination of in vitro and in vivo studies. High-throughput screening methods could be used to identify promising combinations, which could then be further investigated to elucidate the underlying mechanisms of interaction. Understanding these synergistic effects could lead to the development of novel therapeutic strategies and functional food ingredients with enhanced efficacy. nih.gov
Q & A
What are the validated methods for synthesizing D-galactonic acid gamma-lactone, and how can purity be optimized?
Answer:
D-Galactonic acid gamma-lactone is synthesized via the reduction of D-galacturonic acid using sodium borohydride under alkaline conditions (pH 8.5–9.0). Key steps include:
- Neutralizing D-galacturonic acid with NaOH, followed by gradual borohydride addition under stirring.
- Acidification with acetic acid to quench excess borohydride.
- Precipitation using barium acetate and ethanol, followed by ion-exchange resin treatment to remove barium ions.
- Final recrystallization from absolute ethanol to enhance purity .
Purity optimization requires strict pH control during reduction, rigorous removal of metal ions (e.g., via chelation resins), and multiple recrystallization cycles to eliminate residual sugars or byproducts.
How can D-galactonic acid gamma-lactone be utilized to differentiate bacterial serogroups in microbial studies?
Answer:
This compound serves as a carbon source in metabolic profiling assays to distinguish bacterial strains. For example:
- O145 STEC strains : Differentiation from O26, O103, and O111 is improved by combining dulcitol, β-hydroxybutyric acid, and D-galactonic acid gamma-lactone in Biolog EcoPlate assays .
- O157 STEC strains : Pairing with p-hydroxyphenyl acetic acid, glycolic acid, and L-lyxose enhances specificity .
Methodology : Use Biolog phenotypic microarrays or carbon utilization assays, monitoring respiratory activity via tetrazolium dye reduction. Validate results with genomic data (e.g., presence of dgo operon for galactonate metabolism) .
What experimental controls are critical when analyzing metabolic utilization of D-galactonic acid gamma-lactone in bacterial isolates?
Answer:
- Negative controls : Use carbon-free media to rule out endogenous substrate interference.
- Positive controls : Include strains with confirmed dgo operon (e.g., Salmonella Mbandaka) to validate assay conditions .
- Technical replicates : Assess reproducibility across multiple plates.
- Genomic validation : Perform BLASTp to confirm presence of gluconolactonase (EC 3.1.1.25) or other pathway-specific enzymes .
How do thermodynamic properties of D-galactonic acid gamma-lactone inform its stability in aqueous solutions?
Answer:
The compound’s heat of combustion (−235 kcal/mol) and formation energy indicate moderate stability in aqueous media. Hydrolysis of the gamma-lactone ring is pH-dependent:
- Acidic conditions : Accelerated ring-opening to form D-galactonic acid.
- Neutral/basic conditions : Slower hydrolysis, but storage at 4°C in anhydrous ethanol minimizes degradation .
Analytical validation : Use HPLC with refractive index detection or NMR (monitor lactone-specific peaks at δ 4.5–5.5 ppm) to quantify stability .
What contradictions exist in microbial utilization data for D-galactonic acid gamma-lactone, and how can they be resolved?
Answer:
Contradictions :
- Strains lacking the dgo operon (e.g., Salmonella Derby) show no respiratory response, while operon-positive strains (e.g., Salmonella Mbandaka) metabolize it efficiently .
- False positives may arise in O26 and O103 STEC strains due to alternative lactonases .
Resolution strategies : - Combine phenotypic assays with genomic screening (e.g., PCR for dgoK/dgoT genes).
- Cross-validate with alternative carbon sources (e.g., dulcitol for O145) to reduce ambiguity .
What advanced techniques are recommended for structural characterization of D-galactonic acid gamma-lactone derivatives?
Answer:
- Mass spectrometry (MS) : Use ESI-MS or MALDI-TOF to confirm molecular ions (e.g., [M+H]⁺ at m/z 177.1 for the lactone) .
- X-ray crystallography : Resolve lactone ring conformation and hydrogen-bonding networks (e.g., gamma-lactone’s 5-membered ring vs. delta-lactone isomers) .
- FT-IR : Identify lactone-specific C=O stretches (~1770 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
How can researchers address data gaps in toxicity and environmental fate studies for D-galactonic acid gamma-lactone?
Answer:
- Analog studies : Use gluconic acid delta-lactone (CAS 90-80-2) as a read-across analog for ecotoxicity endpoints (e.g., biodegradation, aquatic toxicity) .
- In silico modeling : Apply QSAR tools like EPI Suite to predict biodegradability (e.g., BIOWIN score >3.0 suggests rapid breakdown) .
- Microcosm assays : Test soil or water samples for microbial mineralization using ¹⁴C-labeled lactone .
What role does D-galactonic acid gamma-lactone play in plant-pathogen interactions?
Answer:
In plant systems, this lactone is a degradation product of pectin (via D-galacturonic acid) and may act as a pathogen-associated molecular pattern (PAMP).
Methodology :
- Metabolomic profiling : Use GC-MS or LC-MS to track lactone accumulation in infected tissues .
- Gene knockout studies : Silence microbial lactonases (e.g., dgoD) to assess virulence changes .
How can researchers mitigate interference from D-galacturonic acid in assays targeting D-galactonic acid gamma-lactone?
Answer:
- Chromatographic separation : Use HILIC columns (e.g., Waters Acquity BEH Amide) to resolve lactone and acid peaks .
- Enzymatic digestion : Pre-treat samples with galacturonic acid reductase to convert residual acid to non-interfering products .
What are the implications of stereochemical configuration on the biological activity of D-galactonic acid gamma-lactone?
Answer:
The D-configuration is critical for enzyme recognition (e.g., gluconolactonase activity).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
